Balenine

Übersicht

Beschreibung

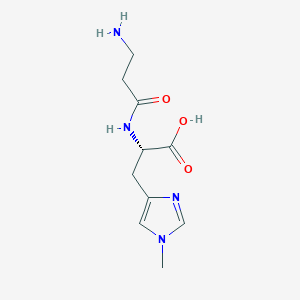

Balenine is an endogenous imidazole dipeptide, primarily found in the muscles and brain . It is composed of beta-alanine and 3-methyl-L-histidine . The exact biological properties of balenine are still not well known, although it is known to exhibit antioxidant activity .

Synthesis Analysis

Balenine is mainly found in the muscle of marine animals . It is derived from opah Lampris guttatus . In a study, the absorption of balenine in mouse blood was examined after the administration of a high-purity balenine prepared from opah muscle .Molecular Structure Analysis

The molecular formula of balenine is C10H16N4O3 . It has an average mass of 240.259 Da and a monoisotopic mass of 240.122238 Da .Chemical Reactions Analysis

While specific chemical reactions involving balenine are not detailed in the sources, the process of balancing chemical equations is a fundamental concept in chemistry .Wissenschaftliche Forschungsanwendungen

Balenine in Dietary Intake and Muscle Regeneration

Balenine, a homolog of carnosine, is known for its physiological effects including antioxidant properties and buffering activity, potentially contributing to anti-aging and detoxification of the body from free-radical species. It's commonly found in skeletal muscle cells and other tissues and has been studied for its occurrence in food and dietary intake for human health (Peiretti & Meineri, 2015). Furthermore, balenine has been observed to promote skeletal muscle regeneration by regulating the phagocytosis properties of immune cells. Dietary supplementation of balenine has shown to enhance muscle function and promote the expression of regeneration-related myogenic marker genes and cytokines, suggesting its potential role in muscle regeneration processes (Yang et al., 2022).

Antioxidant Activity of Balenine

Balenine has demonstrated antioxidant activity, notably through the activation of superoxide dismutase (SOD) in myotubes. This activity involves a decrease in superoxide anion and an increase in hydrogen peroxide generation, with SOD activity increasing in balenine-treated C2C12 myotubes. However, it does not increase the expression of SOD mRNA, indicating its specific effect on the enzyme's activity rather than its expression. These findings point towards balenine's contribution to antioxidant effects through the activation of SOD, highlighting its potential therapeutic applications (Yang et al., 2021).

Balenine in Biochemical Research

Balenine's concentration and bioavailability have been a subject of various research studies. A study aimed at validating a method for the determination of balenine in whale extracts and muscle samples, evaluating its applicability for determining other histidine-containing dipeptides, suggests the method's effectiveness and its importance in biochemical research involving balenine (Valdersnes, Birkenes, & Frøyland, 2017). Another study focused on the absorption of balenine in mouse blood after administration, marking the first report on the absorption of food-derived balenine in mouse blood and setting a precedent for future clinical trials (Shigemura et al., 2022).

Physiological Function and Safety of Dietary Balenine

The safety evaluation and physiological function of dietary balenine derived from opah Lampris guttatus in skeletal muscle of mice have been studied, indicating no significant side effects at certain concentrations. Dietary balenine contributes to the regulation of mitochondrial biogenesis, metabolism, and SOD activity in skeletal muscle, suggesting its potential benefits and safety as a dietary supplement (Yang et al., 2021).

Safety And Hazards

A study focused on the safety evaluation of dietary balenine derived from opah Lampris guttatus in skeletal muscle of mice found that there were no significant differences among different concentrations (0–1%) of balenine diet in the basic data included the weight of body weight, food intake, skeletal muscle and some organs, indicating that less than 1% dietary balenine showed no side effects .

Eigenschaften

IUPAC Name |

(2S)-2-(3-aminopropanoylamino)-3-(1-methylimidazol-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O3/c1-14-5-7(12-6-14)4-8(10(16)17)13-9(15)2-3-11/h5-6,8H,2-4,11H2,1H3,(H,13,15)(H,16,17)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLRNWACWRVGMKD-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)CC(C(=O)O)NC(=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(N=C1)C[C@@H](C(=O)O)NC(=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Balenine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005769 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

beta-Alanyl-3-methylhistidine | |

CAS RN |

331-38-4 | |

| Record name | Balenine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=331-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Balenine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005769 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

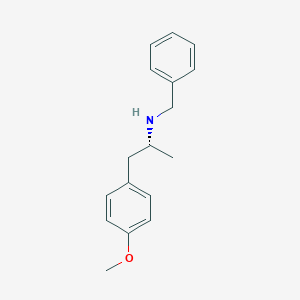

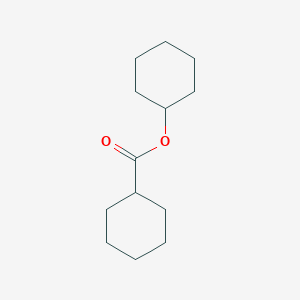

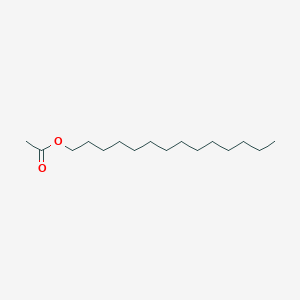

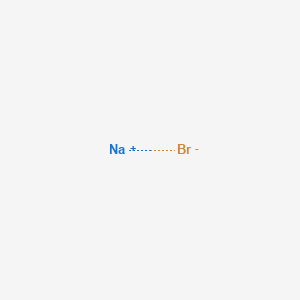

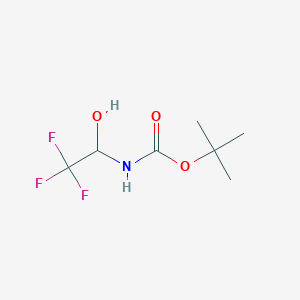

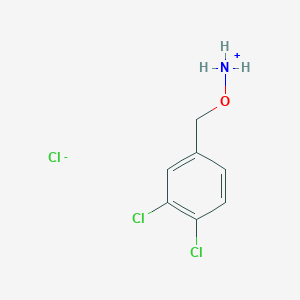

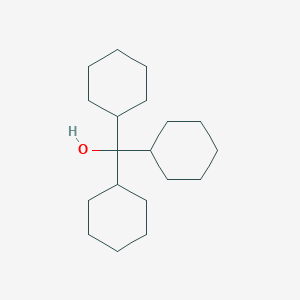

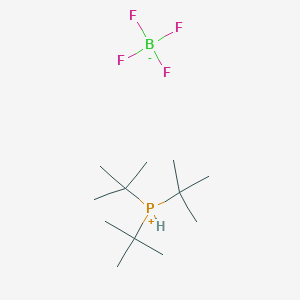

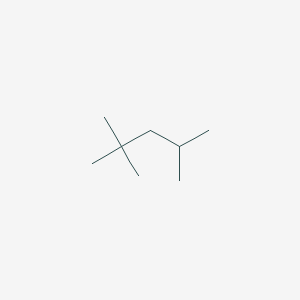

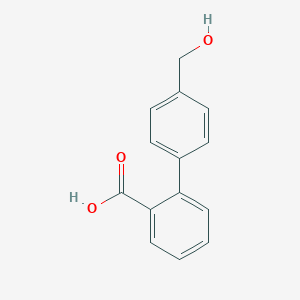

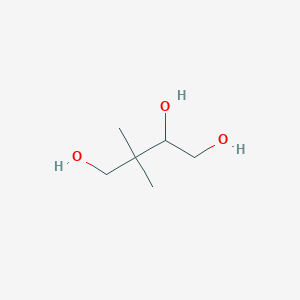

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Naphtho[2,1-d]thiazol-2(3H)-one](/img/structure/B107343.png)